Iron(II) tetrafluoroborate

Description

Properties

IUPAC Name |

iron(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Fe/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZXLFFLHJJJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

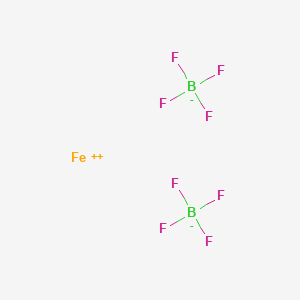

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8Fe | |

| Record name | FERROUS FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8687 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884830 | |

| Record name | Iron(II) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferrous fluoroborate is a yellow-green odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), 40-42% Aqueous solution: Green liquid; [Strem Chemicals MSDS] | |

| Record name | FERROUS FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8687 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron(II) tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

greater than 1.1 at 68 °F (est.) (USCG, 1999) | |

| Record name | FERROUS FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8687 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

15283-51-9 | |

| Record name | FERROUS FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8687 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, iron(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(2+) tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide on the Crystal Structure Analysis of Iron(II) Tetrafluoroborate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of iron(II) tetrafluoroborate (B81430), with a focus on its hexahydrate form, --INVALID-LINK--₂. This compound serves as a versatile precursor in coordination chemistry and catalysis. A thorough understanding of its solid-state structure is crucial for its application in rational drug design and materials science.

Physicochemical Properties

Iron(II) tetrafluoroborate, in its hexahydrate form, presents as light green crystals.[1] It is soluble in water and its aqueous solutions are also green.[1] The tetrafluoroborate anion (BF₄⁻) is weakly coordinating, which makes this compound a valuable starting material for the synthesis of various iron(II) coordination complexes.[1][2]

Crystal Structure of Hexaaquathis compound, Fe(H₂O)₆₂

The fundamental structural unit is the hexaaquairon(II) cation, [Fe(H₂O)₆]²⁺, where the iron(II) ion is octahedrally coordinated by six water molecules. These complex cations are then packed in a crystalline lattice with tetrafluoroborate anions. The overall charge neutrality is maintained by two BF₄⁻ anions for each [Fe(H₂O)₆]²⁺ cation.

Due to the unavailability of a definitive single-crystal X-ray diffraction study in open literature, a detailed table of crystallographic parameters such as lattice constants, space group, and atomic coordinates cannot be provided at this time. Further investigation into specialized literature is required to obtain these specific details.

Experimental Protocols

Synthesis of this compound Hexahydrate

A common method for the synthesis of this compound is the direct reaction of an iron(II) source with tetrafluoroboric acid.[2]

Materials:

-

Iron(II) oxide (FeO) or Iron(II) hydroxide (B78521) (Fe(OH)₂)

-

Tetrafluoroboric acid (HBF₄, ~48% in water)

-

Deionized water

-

Ethanol

Procedure:

-

In a fume hood, carefully add a stoichiometric amount of iron(II) oxide or iron(II) hydroxide to a stirred solution of tetrafluoroboric acid. The reaction is exothermic and should be controlled by slow addition.

-

Continue stirring until the iron(II) source has completely dissolved, resulting in a green solution.

-

Filter the solution to remove any unreacted solids.

-

To obtain the hexahydrate, the resulting solution can be concentrated by slow evaporation under reduced pressure.

-

Crystallization can be induced by cooling the concentrated solution or by the addition of a miscible non-solvent like ethanol.

-

The resulting light green crystals of --INVALID-LINK--₂ are collected by filtration, washed with a small amount of cold ethanol, and dried in a desiccator.

A visual representation of this synthesis workflow is provided below.

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction requires slow and controlled crystallization.

Protocol:

-

Prepare a saturated aqueous solution of this compound hexahydrate at a slightly elevated temperature (e.g., 40-50 °C).

-

Filter the hot solution to remove any particulate matter.

-

Allow the solution to cool slowly to room temperature in a vessel that is protected from vibrations and rapid temperature fluctuations.

-

Alternatively, place the saturated solution in a loosely covered container and allow for slow evaporation of the solvent over several days to weeks.

-

Another method is vapor diffusion, where a less volatile solvent (e.g., water) containing the dissolved salt is placed in a sealed container with a more volatile anti-solvent (e.g., ethanol). The slow diffusion of the anti-solvent vapor into the solution can promote the growth of high-quality single crystals.

X-ray Diffraction Analysis

The crystal structure is determined by single-crystal X-ray diffraction.

Methodology:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local environment of iron nuclei.[4] It can provide valuable information about the oxidation state, spin state, and coordination geometry of the iron center.[4] For an iron(II) compound like --INVALID-LINK--₂, the Mössbauer spectrum is expected to show a doublet characteristic of high-spin Fe²⁺ in an octahedral environment.

| Parameter | Expected Value Range for High-Spin Fe²⁺ in Octahedral Geometry |

| Isomer Shift (δ) mm/s | 0.9 - 1.4 |

| Quadrupole Splitting (ΔE_Q) mm/s | 1.5 - 3.5 |

The logical relationship for interpreting Mössbauer data is outlined in the following diagram.

Applications in Drug Development and Materials Science

The utility of this compound as a precursor is well-documented.[2] Its weakly coordinating anions allow for facile ligand exchange, making it an ideal starting material for the synthesis of novel iron-based coordination complexes.[2] These complexes have applications in catalysis, including asymmetric transfer hydrogenation reactions which are relevant to the synthesis of chiral pharmaceutical intermediates.[2] In materials science, it is used to create metal-organic frameworks (MOFs) and other coordination polymers with potential applications in gas storage and separation.[5] A clear understanding of the crystal packing and hydrogen bonding network in the parent hydrate (B1144303) can inform the design of these more complex architectures.

References

In-Depth Technical Guide: Iron(II) Tetrafluoroborate Hexahydrate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Iron(II) tetrafluoroborate (B81430) hexahydrate is a crystalline solid, typically appearing as light green crystals. It is soluble in water and presents as a hydrated complex containing six water molecules.

| Property | Value |

| Chemical Formula | Fe(BF₄)₂·6H₂O |

| Molar Mass | 337.55 g/mol |

| Appearance | Light green crystals |

| Solubility | Soluble in water |

| CAS Number | 13877-16-2 |

Synthesis Protocols: A General Overview

The synthesis of iron(II) tetrafluoroborate hexahydrate fundamentally involves the reaction of an iron(II) source with tetrafluoroboric acid (HBF₄). The most commonly cited methods in the literature are outlined below. It is important to reiterate that these are general pathways, and specific, validated experimental procedures with detailed parameters are not extensively documented.

Reaction of Iron(II) Carbonate with Tetrafluoroboric Acid

This method involves the acid-base reaction between iron(II) carbonate (FeCO₃) and tetrafluoroboric acid. The reaction proceeds with the evolution of carbon dioxide gas, yielding the this compound salt in solution. Subsequent evaporation of the solvent under controlled conditions would be required to crystallize the hexahydrate form.

Reaction: FeCO₃ + 2HBF₄ → Fe(BF₄)₂ + H₂O + CO₂

Reaction of Iron(II) Oxide or Hydroxide (B78521) with Tetrafluoroboric Acid

Similar to the carbonate route, iron(II) oxide (FeO) or iron(II) hydroxide (Fe(OH)₂) can be neutralized with tetrafluoroboric acid to produce this compound.

Reactions: FeO + 2HBF₄ → Fe(BF₄)₂ + H₂O Fe(OH)₂ + 2HBF₄ → Fe(BF₄)₂ + 2H₂O

Synthesis from Iron Metal

Direct reaction of metallic iron with tetrafluoroboric acid is another potential route. This reaction would involve the oxidation of iron to Fe(II) with the concurrent reduction of protons from the acid to produce hydrogen gas.

Reaction: Fe + 2HBF₄ → Fe(BF₄)₂ + H₂

Purification and Crystallization

A critical and under-documented aspect of the synthesis is the purification and crystallization of the final product. General laboratory techniques for crystallizing inorganic salts would likely be employed. This would typically involve:

-

Filtration: Removal of any unreacted starting material or solid impurities.

-

Concentration: Careful evaporation of the solvent (water) from the reaction mixture to achieve a supersaturated solution. This step is critical and must be performed under conditions that prevent the oxidation of Fe(II) to Fe(III).

-

Crystallization: Cooling the concentrated solution to induce crystallization of the hexahydrate salt.

-

Isolation and Drying: The resulting crystals would then be isolated by filtration, washed with a minimal amount of a suitable cold solvent, and dried under vacuum.

The lack of specific details regarding solvent volumes, reaction temperatures, times, and crystallization conditions in the available literature necessitates careful optimization by the researcher.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound hexahydrate via the reaction of an iron(II) source with tetrafluoroboric acid.

Caption: General synthesis workflow for this compound Hexahydrate.

Conclusion

While the synthesis of this compound hexahydrate is achievable through several general methods, the absence of detailed, reproducible experimental protocols in the surveyed scientific literature presents a significant challenge for researchers. The information provided in this guide summarizes the known synthetic pathways and should serve as a foundation for the development of a specific, optimized laboratory procedure. Professionals in drug development and other scientific fields should approach this synthesis with a clear understanding that methodical experimentation and careful optimization of reaction and purification conditions will be necessary to obtain a high-purity product.

Preparation of Anhydrous Iron(II) Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of anhydrous Iron(II) tetrafluoroborate (B81430) (Fe(BF₄)₂), a versatile reagent in coordination chemistry and catalysis. This document provides a comprehensive overview of the most viable synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate reproducible results in a laboratory setting.

Introduction

Anhydrous Iron(II) tetrafluoroborate is a valuable precursor for the synthesis of a wide range of iron(II) coordination complexes, owing to the weakly coordinating nature of the tetrafluoroborate anion.[1] Unlike its hydrated counterpart, the anhydrous form is essential for reactions conducted under moisture-free conditions, preventing the interference of water molecules in sensitive catalytic systems. This guide outlines two primary methods for the preparation of anhydrous Fe(BF₄)₂: a metathesis reaction involving iron(II) chloride and silver tetrafluoroborate, and a direct reaction between iron(II) fluoride (B91410) and boron trifluoride etherate.

Synthetic Methodologies

Two principal methods for the laboratory-scale synthesis of anhydrous this compound are presented below. The selection of a particular method may depend on the availability of starting materials, cost considerations, and the desired purity of the final product.

Method 1: Metathesis Reaction

This method relies on the precipitation of silver chloride from a non-aqueous solution, driving the reaction to completion. It is a reliable method that yields a high-purity product.

Reaction: FeCl₂ + 2AgBF₄ → Fe(BF₄)₂ + 2AgCl(s)

-

Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous iron(II) chloride (FeCl₂) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser.

-

Dissolution: Add a suitable anhydrous solvent, such as acetonitrile (B52724) or diethyl ether, to the flask via a cannula or syringe. Stir the mixture until the iron(II) chloride is fully dissolved.

-

Addition of Silver Tetrafluoroborate: In a separate, dry flask, dissolve silver tetrafluoroborate (AgBF₄) in the same anhydrous solvent. Slowly add this solution to the stirred iron(II) chloride solution at room temperature.

-

Precipitation and Reaction: Upon addition, a white precipitate of silver chloride (AgCl) will form immediately. Allow the reaction mixture to stir at room temperature for 2-4 hours to ensure complete reaction.

-

Isolation of Product: Separate the precipitated AgCl by filtration under an inert atmosphere using a Schlenk filter or a cannula filtration technique. The filtrate contains the desired anhydrous this compound.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield the anhydrous Fe(BF₄)₂ as a solid. The product can be further purified by washing with a small amount of cold, anhydrous solvent followed by drying under high vacuum.

| Parameter | Value |

| Molar Ratio (FeCl₂:AgBF₄) | 1 : 2 |

| Solvent | Anhydrous Acetonitrile or Diethyl Ether |

| Reaction Temperature | Room Temperature (approx. 20-25 °C) |

| Reaction Time | 2 - 4 hours |

| Expected Yield | > 90% (based on FeCl₂) |

Method 2: Reaction of Iron(II) Fluoride with Boron Trifluoride Etherate

This method avoids the use of expensive silver salts and is based on the reaction of a metal fluoride with a Lewis acid source of BF₃.

Reaction: FeF₂ + 2BF₃·O(C₂H₅)₂ → Fe(BF₄)₂ + 2(C₂H₅)₂O

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, suspend anhydrous iron(II) fluoride (FeF₂) in a minimal amount of a suitable anhydrous, non-coordinating solvent such as dichloromethane (B109758) or toluene.

-

Addition of BF₃ Etherate: To the stirred suspension, slowly add boron trifluoride etherate (BF₃·O(C₂H₅)₂) via a syringe. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (typically 40-60 °C) for 4-6 hours to drive the reaction to completion.

-

Product Isolation: After cooling to room temperature, the product, which may be sparingly soluble, can be isolated by filtration. If the product is in solution, the solvent can be removed under reduced pressure.

-

Purification: Wash the isolated solid with a small amount of the anhydrous solvent and dry under high vacuum to remove any residual solvent and volatile byproducts.

| Parameter | Value |

| Molar Ratio (FeF₂:BF₃·O(C₂H₅)₂) | 1 : 2 |

| Solvent | Anhydrous Dichloromethane or Toluene |

| Reaction Temperature | 40 - 60 °C |

| Reaction Time | 4 - 6 hours |

| Expected Yield | Moderate to High |

Experimental Workflow and Logic Diagrams

To visually represent the synthetic pathways, the following diagrams have been generated using the DOT language.

Caption: Workflow for the synthesis of anhydrous this compound via metathesis.

Caption: Workflow for the synthesis of anhydrous this compound via direct reaction.

Safety Considerations

-

Anhydrous Conditions: All manipulations should be carried out under a dry, inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques to prevent hydration of the product.

-

Reagent Handling:

-

Iron(II) salts: Are susceptible to air oxidation. Handle under an inert atmosphere.

-

Silver tetrafluoroborate: Is light-sensitive and corrosive. Store in a dark, dry place and handle with appropriate personal protective equipment (PPE).

-

Boron trifluoride etherate: Is corrosive and moisture-sensitive. It releases toxic and corrosive fumes upon contact with water. Handle in a well-ventilated fume hood with appropriate PPE.

-

-

Solvents: Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

Characterization

The successful synthesis of anhydrous this compound can be confirmed by various analytical techniques:

-

Infrared (IR) Spectroscopy: The absence of broad O-H stretching bands around 3400 cm⁻¹ indicates the absence of water of hydration. The presence of strong B-F stretching bands around 1000-1100 cm⁻¹ is characteristic of the tetrafluoroborate anion.

-

Elemental Analysis: To confirm the elemental composition (Fe, B, F) of the final product.

-

X-ray Powder Diffraction (XRPD): To confirm the crystalline phase of the anhydrous salt and the absence of hydrated phases or starting materials.

Conclusion

This guide provides two robust and detailed methodologies for the preparation of anhydrous this compound. The metathesis route offers high purity, while the direct reaction with boron trifluoride etherate presents a more cost-effective alternative. The choice of method will be dictated by the specific requirements of the researcher and the available laboratory resources. Adherence to the detailed protocols and safety precautions outlined herein is crucial for the successful and safe synthesis of this important inorganic precursor.

References

An In-depth Technical Guide to the Solubility of Iron(II) Tetrafluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of iron(II) tetrafluoroborate (B81430) in various organic solvents. Due to the limited availability of precise quantitative data in published literature, this document focuses on providing qualitative solubility information and a detailed experimental protocol for researchers to determine quantitative solubility in their specific applications.

Core Concepts in Solubility

The solubility of an ionic compound like iron(II) tetrafluoroborate in organic solvents is governed by the principle of "like dissolves like." Polar solvents are generally better at dissolving ionic salts. The dissolution process involves the overcoming of the lattice energy of the salt by the solvation energy provided by the solvent molecules. The tetrafluoroborate anion (BF₄⁻) is considered a weakly coordinating anion, which can influence the solubility characteristics of the salt.

Qualitative Solubility of this compound

This compound, both in its anhydrous (Fe(BF₄)₂) and hexahydrated (Fe(BF₄)₂·6H₂O) forms, is generally considered to be soluble in polar organic solvents. This property makes it a versatile reagent in various chemical syntheses and catalytic applications. The following table summarizes the qualitative solubility of this compound in several common organic solvents based on its documented use in the scientific literature.

| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Application Notes |

| Acetonitrile | CH₃CN | Polar aprotic | Soluble | Commonly used as a solvent for electrochemical studies and synthesis of iron(II) coordination complexes. |

| Methanol | CH₃OH | Polar protic | Soluble | Used as a solvent for the synthesis of iron(II) complexes and in catalytic reactions. |

| Ethanol | C₂H₅OH | Polar protic | Soluble | Employed in the preparation of iron(II)-based metal-organic frameworks and other coordination compounds. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar aprotic | Soluble | Utilized as a solvent for the synthesis and crystallization of iron(II) complexes. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar aprotic | Stable in solution | The stability of this compound in DMSO has been noted, implying solubility. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Soluble | Used as a reaction medium for syntheses involving this compound. |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Soluble | Employed in studies of iron hydride compounds and as a solvent for certain catalytic reactions.[1] |

Note: The term "soluble" in this context indicates that this compound can be dissolved in the respective solvent to a degree sufficient for the described applications, though the exact saturation points are not specified in the cited literature.

Experimental Protocol for Determining Quantitative Solubility

The following is a generalized experimental protocol for determining the quantitative solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on accurately measuring the mass of the dissolved solute in a saturated solution.[2][3]

Materials and Equipment:

-

This compound (anhydrous or hexahydrate, as required)

-

Organic solvent of interest (high purity, anhydrous)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or magnetic stirrer with hot plate

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.2 µm or smaller)

-

Glass vials or flasks with airtight seals

-

Pipettes and syringes

-

Oven for drying glassware

-

Inert atmosphere glove box or Schlenk line (recommended, especially for hygroscopic solvents or anhydrous this compound)

Procedure:

-

Preparation:

-

Thoroughly clean and dry all glassware in an oven.

-

If working with anhydrous materials or hygroscopic solvents, perform the experiment under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using a Schlenk line.

-

-

Sample Preparation:

-

Add a precisely weighed excess amount of this compound to a pre-weighed glass vial.

-

Record the mass of the this compound.

-

Add a known volume or mass of the organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours). The solution should be saturated, with undissolved solid remaining.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a syringe filter. It is crucial not to disturb the solid at the bottom of the vial.

-

Dispense the filtered saturated solution into a pre-weighed, dry collection vial.

-

-

Gravimetric Analysis:

-

Weigh the collection vial containing the known volume of the saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the collection vial. This can be done by gentle heating under a stream of inert gas or in a vacuum oven at a temperature that will not decompose the this compound.

-

Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator and then weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved. This final mass corresponds to the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.

-

Express the solubility in the desired units, for example:

-

g/100 g of solvent: (mass of dissolved salt / mass of solvent) * 100

-

g/100 mL of solvent: (mass of dissolved salt / volume of solvent) * 100

-

mol/L: (moles of dissolved salt / volume of solution in L)

-

-

Visual Representations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: A flowchart of the gravimetric method for determining solubility.

Logical Relationship of Solubility Factors

The solubility of an ionic salt in an organic solvent is a complex interplay of several factors. The diagram below illustrates these relationships.

Caption: Key factors influencing the solubility of ionic compounds.

Conclusion

References

An In-depth Technical Guide to the Cyclic Voltammetry of Iron(II) Tetrafluoroborate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of Iron(II) tetrafluoroborate (B81430) complexes as studied by cyclic voltammetry (CV). It is intended to serve as a valuable resource for researchers in inorganic chemistry, materials science, and drug development who are interested in the redox properties of these versatile compounds. This document outlines detailed experimental protocols, presents key electrochemical data, and illustrates fundamental concepts through diagrams.

Introduction to the Electrochemistry of Iron(II) Complexes

Iron is a ubiquitous element in biological systems, and its ability to readily cycle between the +2 and +3 oxidation states is central to the function of many enzymes and proteins. Iron(II) tetrafluoroborate, Fe(BF₄)₂, is a common starting material for the synthesis of a wide array of iron(II) coordination complexes. The tetrafluoroborate anion is weakly coordinating, making Fe(BF₄)₂ an excellent precursor for creating complexes with various ligands, including those with nitrogen, phosphorus, and sulfur donor atoms.

Cyclic voltammetry is a powerful and widely used electrochemical technique for investigating the redox properties of chemical species. It provides valuable information about the potentials at which oxidation and reduction occur, the reversibility of these processes, and the kinetics of electron transfer. For this compound complexes, CV is instrumental in characterizing the Fe(II)/Fe(III) redox couple and, in some cases, the Fe(II)/Fe(I) couple. The electronic environment created by the coordinating ligands significantly influences these redox potentials, and CV allows for a systematic study of these ligand effects.

Experimental Protocols for Cyclic Voltammetry

The following section details a generalized experimental protocol for performing cyclic voltammetry on this compound complexes. This protocol is a synthesis of best practices reported in the literature for air-sensitive organometallic compounds.

Materials and Reagents

-

This compound Complex: The complex of interest, synthesized and characterized prior to the electrochemical study.

-

Solvent: A dry, non-aqueous solvent is typically required. Acetonitrile (MeCN) and dichloromethane (B109758) (CH₂Cl₂), freshly distilled from a suitable drying agent (e.g., CaH₂), are common choices.

-

Supporting Electrolyte: A non-coordinating electrolyte is necessary to ensure the conductivity of the solution. Tetrabutylammonium (B224687) hexafluorophosphate (B91526) ([NBu₄][PF₆]) or tetrabutylammonium tetrafluoroborate ([NBu₄][BF₄]) are frequently used at a concentration of 0.1 M.

-

Internal Standard (Optional but Recommended): Ferrocene (Fc) or decamethylferrocene (DmFc) is often added as an internal standard. The Fc⁺/Fc redox couple provides a stable and well-defined potential against which the potentials of the analyte can be referenced.[1]

-

Inert Gas: High-purity argon or nitrogen is required for deaerating the solution and maintaining an inert atmosphere.

Electrochemical Setup

A standard three-electrode setup is employed for cyclic voltammetry:

-

Working Electrode (WE): A glassy carbon electrode is a common choice. Platinum or gold electrodes can also be used. The electrode should be polished to a mirror finish before each experiment.

-

Reference Electrode (RE): A non-aqueous reference electrode, such as a silver wire or a Ag/AgNO₃ electrode, is typically used. It is crucial to keep the reference electrode potential stable throughout the experiment.

-

Counter (or Auxiliary) Electrode (CE): A platinum wire or graphite (B72142) rod is commonly used as the counter electrode. Its surface area should be larger than that of the working electrode.

Pre-measurement Preparation

-

Electrode Polishing: The working electrode is polished using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. After polishing, the electrode is sonicated in the chosen solvent to remove any residual alumina particles.

-

Cell Assembly: The electrochemical cell is assembled and dried in an oven before use.

-

Solution Preparation: The supporting electrolyte is dissolved in the solvent in the electrochemical cell. The solution is then thoroughly deaerated by bubbling with a fine stream of inert gas for at least 15-20 minutes. A blanket of the inert gas should be maintained over the solution for the duration of the experiment.

-

Analyte and Standard Addition: The this compound complex and the internal standard (if used) are then added to the deaerated electrolyte solution. The solution is briefly purged with the inert gas to ensure it remains oxygen-free.

Data Acquisition

-

Open Circuit Potential (OCP): The OCP is measured before running the CV to ensure the system is at equilibrium.

-

Cyclic Voltammogram: The potential is scanned from an initial potential to a switching potential and then back to the final potential. The scan rate can be varied (e.g., from 20 mV/s to 1000 mV/s) to investigate the kinetics of the electron transfer processes.

-

Data Recording: The current response is recorded as a function of the applied potential.

The following diagram illustrates the typical workflow for a cyclic voltammetry experiment.

Data Presentation and Interpretation

The data obtained from cyclic voltammetry experiments on this compound complexes are typically presented in tables summarizing the key electrochemical parameters. These parameters include the cathodic peak potential (Epc), the anodic peak potential (Epa), the half-wave potential (E½ = (Epc + Epa)/2), the peak separation (ΔEp = Epa - Epc), and the ratio of the anodic to cathodic peak currents (ipa/ipc).

The following diagram illustrates the key features of a reversible one-electron transfer process in a cyclic voltammogram.

Electrochemical Data for Selected this compound Complexes

The following table summarizes the electrochemical data for a series of this compound complexes with functionalized 1,5-diaza-3,7-diphosphacyclooctane ligands, as reported by Spiridonova et al.[2][3]

| Complex | Ligand Substituents (P, N) | Epc (FeII/I), V | Epa (FeII/III), V | E½ (FeII/III), V | ΔEp, mV |

| 6 | Ph, p-MeOPh | -1.74 (irrev) | 0.34 | 0.29 | 100 |

| 7 | Ph, p-CF₃Ph | -1.37 (irrev) | 0.33 | 0.28 | 100 |

| 8 | Bn, Ph(R)-CH(Me) | -1.68 (irrev) | 0.25 | 0.20 | 100 |

| 9 | Py, p-MeOPh | -1.55 (irrev) | 0.31 | 0.26 | 100 |

| 10 | Mes, p-MeOPh | -1.65 (irrev) | - | - | - |

| 12 | Ph, p-MeOPh (CpFe(CO)) | -1.80 (irrev) | 1.10 (irrev) | - | - |

| 13 | Bn, Ph(R)-CH(Me) (CpFe(CO)) | -1.60 (irrev) | 1.23 (irrev) | - | - |

Conditions: Acetonitrile solution, 0.1 M [NBu₄][BF₄] supporting electrolyte, glassy carbon working electrode, Pt auxiliary electrode, Ag/AgCl reference electrode. Potentials are vs. Ag/AgCl. "irrev" indicates an irreversible process.[2][3]

Interpretation of Electrochemical Data

The data in the table reveal several key aspects of the redox behavior of these this compound complexes:

-

Fe(II)/Fe(III) Oxidation: For complexes 6-9, a reversible one-electron oxidation corresponding to the Fe(II)/Fe(III) couple is observed at potentials ranging from +0.20 V to +0.29 V (E½). The peak separation (ΔEp) of 100 mV suggests a quasi-reversible process. The nature of the substituents on the phosphine (B1218219) and nitrogen atoms of the ligand influences the ease of this oxidation.

-

Fe(II)/Fe(I) Reduction: An irreversible reduction peak is observed for all complexes at highly negative potentials (-1.37 V to -1.80 V), which is attributed to the Fe(II)/Fe(I) couple.[2][3] The irreversibility indicates that the resulting Fe(I) species is unstable and likely undergoes subsequent chemical reactions.

-

Ligand Effects: The electronic properties of the substituents on the diphosphacyclooctane ligand modulate the redox potentials. For instance, the electron-withdrawing p-CF₃Ph group on the nitrogen in complex 7 makes the iron center more electron-deficient and thus harder to oxidize compared to the electron-donating p-MeOPh group in complex 6.

-

Ancillary Ligand Effects: The presence of a cyclopentadienyl-carbonyl (CpFe(CO)) fragment in complexes 12 and 13 significantly shifts the oxidation potential to much more positive values and renders the process irreversible.[2][3] This highlights the profound impact of the overall coordination sphere on the electronic properties of the iron center.

Conclusion

This technical guide has provided a detailed overview of the cyclic voltammetry of this compound complexes. A comprehensive experimental protocol has been outlined to guide researchers in obtaining high-quality electrochemical data. The presented data for a series of diphosphacyclooctane-ligated iron(II) complexes illustrates how cyclic voltammetry can be used to probe the influence of ligand architecture on the redox properties of the iron center. The diagrams provided offer a visual representation of the experimental workflow and the fundamental principles of electron transfer in these systems. By following the methodologies and understanding the principles described herein, researchers and drug development professionals can effectively utilize cyclic voltammetry to characterize the electrochemical behavior of novel this compound complexes and gain insights into their electronic structure and reactivity.

References

An In-depth Technical Guide to the Magnetic Susceptibility of Iron(II) Tetrafluoroborate and its Coordination Complexes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(II) tetrafluoroborate (B81430) (Fe(BF₄)₂) is a crucial precursor in coordination chemistry, leading to the formation of iron complexes with significant magnetic properties, most notably spin-crossover (SCO) behavior. While data on the magnetic susceptibility of pure, uncomplexed iron(II) tetrafluoroborate is scarce in scientific literature, this guide provides a comprehensive overview of the magnetic characteristics of its widely studied coordination compounds. We delve into the temperature-dependent magnetic susceptibility, the spin-crossover phenomenon, and the experimental protocols used for these measurements. This document serves as a technical resource, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams to facilitate understanding and further research in fields such as materials science and drug development.

Introduction: The Role of this compound in Magnetochemistry

This compound, in its anhydrous (Fe(BF₄)₂) and more commonly, its hexahydrate form (Fe(BF₄)₂·6H₂O), serves as a vital starting material for the synthesis of various iron(II) coordination complexes.[1] The tetrafluoroborate anion is weakly coordinating, making it an excellent choice for studies where the ligand's influence on the iron center's magnetic properties is the primary focus.

The primary magnetic interest in this compound lies in its use to synthesize coordination complexes that display spin-crossover (SCO). This phenomenon involves a transition between the high-spin (HS) and low-spin (LS) states of the iron(II) ion, which can be triggered by external stimuli such as temperature, pressure, or light.[2] This switching of spin states leads to drastic changes in the magnetic and optical properties of the material, making these compounds promising candidates for molecular switches, sensors, and data storage devices.

Magnetic Properties of this compound Coordination Complexes

The magnetic behavior of iron(II) complexes derived from this compound is dominated by the ligand environment around the Fe²⁺ ion. By carefully selecting ligands, it is possible to tune the ligand field strength to a critical point where the energy difference between the HS and LS states is comparable to thermal energy (kBT), enabling the SCO phenomenon.

In the high-spin state (S=2), the iron(II) ion has four unpaired electrons, resulting in a strong paramagnetic character. In the low-spin state (S=0), all electrons are paired, leading to diamagnetic behavior. The transition between these two states is monitored by measuring the magnetic susceptibility (χ) as a function of temperature (T). A common way to represent this is by plotting the product of molar magnetic susceptibility and temperature (χMT) versus temperature. The value of χMT is directly proportional to the square of the effective magnetic moment (μeff).

For a d⁶ ion like Fe²⁺, the expected spin-only magnetic moment for the high-spin state is approximately 4.9 μB (χMT ≈ 3.0 cm³ K mol⁻¹), while for the low-spin state, it is 0 μB (χMT ≈ 0 cm³ K mol⁻¹).

Quantitative Data on Spin-Crossover Complexes

The following tables summarize the magnetic properties of several this compound coordination complexes reported in the literature. These complexes exhibit thermally induced spin crossover.

| Complex | T₁/₂ (K) (Cooling) | T₁/₂ (K) (Heating) | Hysteresis Width (K) | χMT at 300 K (cm³ K mol⁻¹) | χMT at low T (cm³ K mol⁻¹) | Reference |

| --INVALID-LINK--₂ | ~128 | ~135 | ~7 | ~3.5 | ~0.1 | [2] |

| --INVALID-LINK--₂ | ~103 | ~105 | ~2 | ~3.4 | ~0.1 | [2] |

| [FeL²C12)₂][BF₄]₂ | ~160 | ~165 | ~5 | Not specified | Not specified | [3] |

| [FeL₂][BF₄]₂ (L=2,6-di(pyrazol-1-yl)isonicotinonitrile) | ~235 | ~245 | ~10 | ~3.2 | ~0.2 | [4] |

Note: T₁/₂ represents the temperature at which 50% of the iron centers have transitioned between the high-spin and low-spin states. The values can vary slightly depending on the specific experimental conditions and sample preparation.

Experimental Protocols

The primary technique for characterizing the magnetic properties of these iron(II) complexes is Superconducting Quantum Interference Device (SQUID) magnetometry .

SQUID Magnetometry Protocol

A typical experimental procedure for measuring the temperature-dependent magnetic susceptibility of a powdered sample is as follows:

-

Sample Preparation: A carefully weighed amount of the polycrystalline sample (typically 5-20 mg) is placed in a gelatin capsule or a similar sample holder. The sample is restrained, for instance with a small amount of quartz wool, to prevent movement during measurement.

-

Mounting: The sample holder is mounted in a straw, which is then inserted into the SQUID magnetometer.

-

Measurement Conditions:

-

An external magnetic field (typically 0.1 to 1 T) is applied.

-

The sample is cooled to the lowest temperature of the measurement range (e.g., 2 K).

-

The magnetic moment is measured as the temperature is slowly increased (heating mode) to the upper limit (e.g., 300 K or 400 K).

-

Subsequently, the magnetic moment is measured as the temperature is slowly decreased back to the starting temperature (cooling mode). This allows for the determination of any thermal hysteresis.

-

-

Data Analysis:

-

The raw magnetic moment data is converted to molar magnetic susceptibility (χM) by correcting for the sample mass, molecular weight, and the applied magnetic field.

-

Diamagnetic corrections are applied to account for the diamagnetism of the sample holder and the core electrons of the atoms in the complex. These corrections can be estimated using Pascal's constants.

-

The product χMT is then plotted against temperature to visualize the spin transition.

-

Visualizations

Spin-Crossover (SCO) Phenomenon

The following diagram illustrates the electronic and energetic changes during a spin-crossover event in an octahedral iron(II) complex.

Caption: The spin-crossover transition between the low-spin and high-spin states in an iron(II) complex.

Experimental Workflow for Magnetic Characterization

This diagram outlines the typical workflow from the synthesis of an this compound complex to its magnetic characterization.

Caption: Workflow for the synthesis and magnetic analysis of this compound complexes.

Conclusion

This compound is a cornerstone for the development of magnetically interesting coordination complexes, particularly those exhibiting spin-crossover. While the magnetic properties of the salt itself are not extensively documented, its utility as a precursor has generated a wealth of data on its derivatives. The ability to induce a spin-state transition in these materials through external stimuli opens up possibilities for their application in molecular electronics and smart materials. The standardized use of SQUID magnetometry provides a reliable method for characterizing these transitions. This guide provides a foundational understanding of the magnetic susceptibility of this compound-based systems, offering valuable data and procedural insights for researchers in the field.

References

An In-depth Technical Guide to the Lewis Acidity of Iron(II) Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron(II) tetrafluoroborate (B81430), Fe(BF₄)₂, is an increasingly important compound in chemical synthesis, valued for its role as a versatile and economical Lewis acid catalyst. Its utility stems from the iron(II) center's ability to accept electron pairs, facilitated by the weakly coordinating nature of the tetrafluoroborate anions. This guide provides a comprehensive investigation into the Lewis acidity of iron(II) tetrafluoroborate, presenting quantitative data from catalytic reactions, detailed experimental protocols, and visualizations of the underlying chemical processes to support researchers in its practical application.

Introduction to the Lewis Acidity of this compound

A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base to form a Lewis adduct. The strength of a Lewis acid is a critical factor in its catalytic activity. This compound serves as an effective Lewis acid catalyst in a variety of organic transformations, including carbonyl-ene reactions, transfer hydrogenations, and trifluoromethylations.[1] The Fe²⁺ ion acts as the electron-pair acceptor, while the non-coordinating tetrafluoroborate (BF₄⁻) counterions ensure the availability of the iron's coordination sites for interaction with substrates.[1] This property makes this compound an attractive alternative to more expensive or toxic heavy metal catalysts.[1]

Key Properties of this compound Hexahydrate:

| Property | Value |

| Chemical Formula | Fe(BF₄)₂·6H₂O |

| Molar Mass | 337.55 g/mol |

| Appearance | Light green crystalline solid |

| Solubility | Soluble in polar solvents |

Quantitative Assessment of Lewis Acidity

The Acceptor Number is calculated using the following formula:

AN = 2.21 x (δ_sample - 41.0) [1]

Where:

-

δ_sample is the observed ³¹P NMR chemical shift of the TEPO-Lewis acid adduct.

-

41.0 is the chemical shift of TEPO in the non-coordinating solvent hexane.

While the specific ³¹P NMR chemical shift for the Fe(BF₄)₂-TEPO adduct is not documented, the catalytic activity of this compound in various reactions provides strong evidence of its Lewis acidic character. Further experimental investigation is warranted to determine its precise Acceptor Number.

Catalytic Activity in Carbonyl-Ene Reactions

A notable application demonstrating the Lewis acidity of this compound is its use as a catalyst in the carbonyl-ene reaction. A study by Meng and Ollevier details the successful catalysis of the reaction between various 1,1-disubstituted alkenes and ethyl trifluoropyruvate.[2]

Data Presentation: Carbonyl-Ene Reaction of α-Methylstyrene Derivatives with Ethyl Trifluoropyruvate

The following table summarizes the yields of the carbonyl-ene reaction between different α-methylstyrene derivatives and ethyl trifluoropyruvate, catalyzed by anhydrous this compound generated in situ.

| Entry | α-Methylstyrene Derivative | Product | Yield (%) |

| 1 | α-Methylstyrene | 87 | |

| 2 | 4-Chloro-α-methylstyrene | 75 | |

| 3 | 4-Bromo-α-methylstyrene | 72 | |

| 4 | 4-Fluoro-α-methylstyrene | 80 | |

| 5 | 4-Methyl-α-methylstyrene | 85 | |

| 6 | 4-Methoxy-α-methylstyrene | 65 | |

| 7 | 2-Methyl-α-methylstyrene | 55 |

Reaction conditions: 5 mol% anhydrous Fe(BF₄)₂, CH₂Cl₂, room temperature, 48 h.

Experimental Protocol: this compound Catalyzed Carbonyl-Ene Reaction

The following protocol is adapted from the work of Meng and Ollevier for the reaction of α-methylstyrene with ethyl trifluoropyruvate.

Materials:

-

Iron(II) chloride (FeCl₂)

-

Silver tetrafluoroborate (AgBF₄)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

α-Methylstyrene

-

Ethyl trifluoropyruvate

-

4Å molecular sieves (activated)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer

Procedure:

-

Catalyst Preparation (in situ): To an oven-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add iron(II) chloride (0.05 mmol) and silver tetrafluoroborate (0.10 mmol). Add anhydrous dichloromethane (1 mL) and stir the suspension at room temperature for 30 minutes to generate anhydrous this compound. The formation of a silver chloride precipitate will be observed.

-

Reaction Setup: To the flask containing the catalyst suspension, add activated 4Å molecular sieves.

-

Addition of Reactants: Add α-methylstyrene (1.5 mmol) followed by ethyl trifluoropyruvate (1.0 mmol) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 48 hours.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired homoallylic alcohol.

Visualizing Chemical Processes

Experimental Workflow: Determination of Lewis Acidity via Gutmann-Beckett Method

The following diagram illustrates the general workflow for determining the Acceptor Number of a Lewis acid, such as this compound, using the Gutmann-Beckett method.

Signaling Pathway: Proposed Mechanism for the this compound Catalyzed Carbonyl-Ene Reaction

The following diagram illustrates a plausible catalytic cycle for the carbonyl-ene reaction catalyzed by this compound. The Lewis acidic iron(II) center coordinates to the carbonyl oxygen of the enophile, activating it for nucleophilic attack by the ene.

Conclusion

This compound is a potent Lewis acid catalyst with significant applications in organic synthesis. Its effectiveness, particularly in the carbonyl-ene reaction, highlights its capacity to activate carbonyl compounds. While a precise quantitative measure of its Lewis acidity using standard methods like the Gutmann-Beckett protocol remains to be experimentally determined, its catalytic performance provides compelling evidence of its Lewis acidic nature. The detailed experimental protocol provided herein for the carbonyl-ene reaction serves as a practical guide for researchers looking to employ this accessible and efficient catalyst. Future work should focus on the experimental determination of the Acceptor Number of this compound to allow for a more direct comparison with other Lewis acids and to further refine its application in catalyst design and reaction optimization.

References

The Coordination Chemistry of Iron(II) Tetrafluoroborate with Nitrogen Ligands: A Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and properties of iron(II) tetrafluoroborate (B81430) complexes with nitrogen-based ligands, offering critical insights for researchers and professionals in drug development and materials science.

The coordination chemistry of iron(II) tetrafluoroborate with nitrogen-containing ligands is a rich and dynamic field, yielding complexes with diverse structures, magnetic properties, and potential applications. The weakly coordinating nature of the tetrafluoroborate anion (BF₄⁻) makes this compound an excellent precursor for the synthesis of a wide array of coordination compounds.[1] This guide provides a comprehensive overview of the synthesis, characterization, and key properties of these complexes, with a focus on pyridine, bipyridine, phenanthroline, imidazole, pyrazole, and aliphatic amine ligands.

Core Concepts in Iron(II) Coordination Chemistry

Iron(II), with its d⁶ electron configuration, can exist in either a high-spin (S=2) or low-spin (S=0) state in an octahedral ligand field. The spin state is determined by the ligand field strength, with strong-field nitrogen ligands often favoring the low-spin state. A particularly fascinating phenomenon observed in many of these complexes is spin crossover (SCO), where the complex can transition between high-spin and low-spin states in response to external stimuli such as temperature, pressure, or light.[2][3][4][5] This bistability makes these materials promising candidates for molecular switches, sensors, and data storage devices.

Synthesis of this compound-Nitrogen Ligand Complexes

The general synthesis of these complexes involves the reaction of this compound hexahydrate (Fe(BF₄)₂·6H₂O) with the desired nitrogen ligand in a suitable solvent. The choice of solvent and reaction conditions can influence the final product's crystallinity and stoichiometry.

General Experimental Protocol:

A common synthetic route involves the following steps:

-

Preparation of Reactants: this compound hexahydrate is dissolved in a minimal amount of a suitable solvent, such as ethanol (B145695), methanol, or acetonitrile. The nitrogen ligand is dissolved separately in the same or a compatible solvent.

-

Reaction: The ligand solution is added dropwise to the stirred solution of the iron(II) salt. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the iron(II) center.

-

Precipitation and Isolation: The resulting complex, which often precipitates from the reaction mixture, is isolated by filtration. The precipitate is then washed with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove any unreacted starting materials.

-

Recrystallization: For obtaining single crystals suitable for X-ray diffraction, the crude product can be recrystallized from an appropriate solvent system, often by slow evaporation or vapor diffusion.[6]

Specific Protocols:

-

For --INVALID-LINK--₂: Iron(II) chloride (FeCl₂) is dissolved in a minimum amount of water, and 2,2'-bipyridine (B1663995) (bpy) is dissolved in a minimum amount of ethanol. The two solutions are mixed, followed by the addition of an aqueous solution of sodium tetrafluoroborate (NaBF₄). The resulting deep red precipitate is filtered and washed with cold water and ethanol.[7]

-

For --INVALID-LINK--₂ (ptz = 1-propyltetrazole): this compound hexahydrate and a small amount of ascorbic acid (to prevent oxidation) are dissolved in ethanol. This solution is then slowly added to a solution of the ethyltetrazole ligand in ethanol. Single crystals can be obtained by slow evaporation of the solvent.[6]

Structural and Spectroscopic Characterization

A combination of analytical techniques is employed to fully characterize the synthesized complexes.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the molecular structure, including bond lengths, bond angles, and the coordination geometry around the iron center. This data is crucial for understanding the steric and electronic effects of the ligands.

| Complex | Fe-N Bond Length (Å) (High-Spin) | Fe-N Bond Length (Å) (Low-Spin) | N-Fe-N Bond Angle (°) | Reference |

| [Fe(L¹)₂][BF₄]₂ (L¹ = 2,6-di{4-fluoropyrazol-1-yl}pyridine) | ~2.18 | ~1.97 | 80.5 - 99.5 | [8] |

| --INVALID-LINK--₂ | 2.204 | - | ~90 | [9] |

| --INVALID-LINK--₂ (dppOH = 2,6-di(pyrazol-1-yl)pyridin-4-ol) | 2.18 - 2.22 | 1.96 - 1.98 | 78.9 - 101.1 | [10] |

Table 1: Selected crystallographic data for this compound complexes with nitrogen ligands.

Spectroscopic Techniques

-

UV-Visible Spectroscopy: The electronic spectra of these complexes are characterized by d-d transitions and, for complexes with aromatic ligands, intense metal-to-ligand charge transfer (MLCT) bands. The position and intensity of the d-d bands provide information about the ligand field splitting and the spin state of the iron(II) ion.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the ligands and the presence of the tetrafluoroborate anion, which typically shows a strong, broad absorption band around 1050 cm⁻¹.

-

Mössbauer Spectroscopy: This technique is particularly sensitive to the local environment of the iron nucleus and can distinguish between high-spin and low-spin iron(II) species, providing quantitative information about their relative populations in spin crossover systems.

Magnetic Properties and Spin Crossover

The magnetic properties of these complexes are of significant interest. The effective magnetic moment (μ_eff) can be determined from magnetic susceptibility measurements. High-spin iron(II) complexes (S=2) typically exhibit μ_eff values in the range of 4.9–5.5 μ_B, while low-spin complexes (S=0) are diamagnetic.

| Complex | T₁/₂ (K) | Hysteresis Width (K) | Magnetic Moment (μ_B) (High-Spin) | Reference |

| [Fe(L¹)₂][BF₄]₂ (L¹ = 2,6-di{4-fluoropyrazol-1-yl}pyridine) | 164 | Narrow | ~5.2 | [8] |

| --INVALID-LINK--₂ (etz = 1-ethyltetrazole) | ~105 | ~3 | ~5.2 | [6] |

| --INVALID-LINK--₂ (ptz = 1-propyltetrazole) | ~130 | ~7 | ~5.2 | [6] |

Table 2: Spin crossover properties of selected this compound complexes.

Applications and Future Outlook

The unique properties of this compound complexes with nitrogen ligands make them attractive for a variety of applications. Their spin crossover behavior is being explored for the development of molecular switches and sensors. Furthermore, the rich redox chemistry of iron complexes makes them relevant in catalysis and as models for biological systems. In the context of drug development, the ability of these complexes to interact with biological molecules is an area of active investigation.

The continued exploration of novel nitrogen ligands and the fine-tuning of their steric and electronic properties will undoubtedly lead to the discovery of new iron(II) complexes with tailored functionalities and enhanced performance in various technological and biomedical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Spin Crossover in Iron(II) Complexes with Mixed Nitrogen-Sulfur Coordination: DFT Modeling [repository.utm.md]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. A dinuclear iron(ii) complex, [(TPyA)FeII(THBQ2–)FeII(TPyA)](BF4)2 [TPyA = tris(2-pyridylmethyl)amine; THBQ2– = 2,3,5,6-tetrahydroxy-1,4-benzoquinonate] exhibiting both spin crossover with hysteresis and ferromagnetic exchange - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. www1.lasalle.edu [www1.lasalle.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

In-Depth Technical Guide: Thermal Stability of Iron(II) Tetrafluoroborate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of iron(II) tetrafluoroborate (B81430) hexahydrate, Fe(BF₄)₂·6H₂O. The information is compiled from peer-reviewed literature and is intended to be a valuable resource for professionals working with this compound. This document details its thermal decomposition behavior, including quantitative data from thermal analysis, experimental protocols, and a proposed decomposition pathway.

Introduction

Iron(II) tetrafluoroborate hexahydrate is an inorganic salt that finds applications in various fields, including as a precursor in the synthesis of coordination complexes and advanced materials. Understanding its thermal stability is crucial for its handling, storage, and application in processes that involve elevated temperatures. This guide focuses on the characterization of its thermal properties through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermal Analysis Data

The thermal behavior of this compound hexahydrate is characterized by both low-temperature phase transitions and high-temperature decomposition.

Low-Temperature Phase Transitions

Differential scanning calorimetry (DSC) has revealed the presence of solid-solid phase transitions in --INVALID-LINK--₂ at low temperatures. These transitions are attributed to changes in the crystalline structure of the compound.

Table 1: Low-Temperature Phase Transition Data for --INVALID-LINK--₂

| Transition | Temperature on Heating (Tc↑) (K) | Temperature on Cooling (Tc↓) (K) | Enthalpy Change (ΔH) (kJ mol⁻¹) | Entropy Change (ΔS) (J mol⁻¹ K⁻¹) |

| T₁ | 255.7 | 251.9 | 6.8 | 27 |

| T₂ | 189 | 185 | 1.1 | 6 |

| T₃ | 162 | - | 0.4 | 2 |

Data sourced from Migdał-Mikuli et al. (2004).

High-Temperature Decomposition (Dehydration and Anion Decomposition)

While specific TGA and DSC data for the complete thermal decomposition of pure this compound hexahydrate up to high temperatures is not extensively detailed in the available literature, a general decomposition pattern for hydrated metal tetrafluoroborates can be inferred. The process is expected to occur in two main stages:

-

Dehydration: The stepwise loss of the six water molecules of hydration.

-

Decomposition of the Anhydrous Salt: The breakdown of the anhydrous this compound.

The exact temperatures and mass losses for each step would need to be determined experimentally. For analogous hydrated metal salts, dehydration typically begins above room temperature and can proceed in multiple, sometimes overlapping, steps. The decomposition of the anhydrous tetrafluoroborate salt would occur at higher temperatures, likely yielding iron fluorides and volatile boron trifluoride and other fluorine-containing species.

Experimental Protocols

Detailed experimental procedures are essential for reproducible thermal analysis. The following sections outline typical protocols for TGA and DSC analysis of hydrated inorganic salts.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of the sample.

Typical Protocol:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Apparatus: A thermogravimetric analyzer.

-

Atmosphere: A controlled atmosphere of inert gas (e.g., nitrogen or argon) or air, with a constant flow rate (e.g., 20-100 mL/min).

-

Heating Rate: A linear heating rate, typically between 5 and 20 °C/min.

-

Temperature Range: From ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-1000 °C).

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of each mass loss step, as well as the percentage of mass lost in each step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with phase transitions and chemical reactions as a function of temperature.

Typical Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is encapsulated in a hermetically sealed aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Apparatus: A differential scanning calorimeter.

-

Atmosphere: A controlled atmosphere, typically an inert gas like nitrogen or argon, with a constant purge rate.

-

Heating/Cooling Rate: A controlled linear heating and cooling rate, for example, 10 °C/min.

-

Temperature Program: The sample is subjected to a programmed temperature cycle, which may include heating, cooling, and isothermal segments, depending on the desired measurements. For low-temperature phase transitions, the instrument is cooled with liquid nitrogen.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify the temperatures of endothermic and exothermic peaks, which correspond to phase transitions (e.g., melting, solid-solid transitions) and chemical reactions (e.g., decomposition). The area under each peak is integrated to determine the enthalpy change (ΔH) of the transition.

Visualization of Thermal Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound hexahydrate based on the general behavior of hydrated metal salts.

Caption: Plausible stepwise thermal decomposition of this compound hexahydrate.

Conclusion

Spectroscopic Characterization of Iron(II) Tetrafluoroborate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(II) tetrafluoroborate (B81430), Fe(BF₄)₂, is a versatile and important inorganic compound, frequently utilized as a precursor in the synthesis of a wide array of iron-containing coordination complexes and catalysts. Its utility stems from the weakly coordinating nature of the tetrafluoroborate anion, which allows for facile ligand exchange and the formation of diverse molecular architectures. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize iron(II) tetrafluoroborate, with a particular focus on its common hexahydrated form, --INVALID-LINK--₂. This document details the principles, experimental protocols, and expected data for Mössbauer, infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopies, as well as X-ray crystallography.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the local electronic environment of iron nuclei. It provides valuable information about the oxidation state, spin state, and coordination geometry of the iron center. For ⁵⁷Fe, the two primary parameters obtained are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Expected Data: In its hexahydrated form, --INVALID-LINK--₂, the iron(II) ion is in a high-spin (S=2) state, octahedrally coordinated by six water molecules. The expected Mössbauer parameters are consistent with this environment.

| Parameter | Expected Value (mm/s) | Interpretation |

| Isomer Shift (δ) | ~1.2 - 1.4 | Characteristic of high-spin Fe(II) in an octahedral oxygen-donor environment.[1] |

| Quadrupole Splitting (ΔE_Q) | ~3.0 - 3.6 | Indicates a significant electric field gradient at the iron nucleus, arising from the d-electron configuration and any distortions from perfect octahedral symmetry.[1] |

Note: These values are typical for high-spin Fe(II) in an octahedral environment and may vary slightly for --INVALID-LINK--₂.

Experimental Protocol:

A solid sample of this compound is prepared by grinding the crystalline powder into a fine, uniform consistency. This powder is then evenly distributed and contained within a sample holder, typically made of a material transparent to γ-rays, such as a plastic or lead-free solder ring sealed with Kapton tape. The sample holder is then mounted in a cryostat, which allows for temperature-dependent studies. A Mössbauer spectrometer, consisting of a radioactive ⁵⁷Co source, a velocity transducer, and a γ-ray detector, is used for data acquisition. The velocity transducer moves the source relative to the sample, Doppler-shifting the energy of the emitted γ-rays. The detector measures the transmission of γ-rays through the sample as a function of the source velocity. The resulting spectrum is a plot of γ-ray counts versus velocity, from which the isomer shift and quadrupole splitting are determined by fitting the data to Lorentzian line shapes.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound hexahydrate, the key vibrational signatures arise from the tetrafluoroborate anion (BF₄⁻) and the coordinated water molecules (H₂O).

Expected Data:

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| ν(O-H) | ~3400 (broad) | - | Stretching of coordinated H₂O |

| δ(H-O-H) | ~1630 | - | Bending of coordinated H₂O |

| ν₃(BF₄⁻) | ~1060 (very strong, broad) | ~1050 | Asymmetric B-F stretch |

| ν₁(BF₄⁻) | Inactive | ~770 (strong) | Symmetric B-F stretch |

| ν₄(BF₄⁻) | ~525 | ~530 | F-B-F deformation |

| ν(Fe-O) | ~430-490 | - | Stretching of Fe-O bonds |

Note: The IR spectrum of a complex containing Fe(BF₄)₂ shows a strong band at 1061 cm⁻¹ assigned to the B-F vibration.[2][3] The vibrations of coordinated water can also be observed.[4]

Experimental Protocol (IR):

For solid-state IR analysis, the Nujol mull technique is commonly employed. A small amount of the finely ground this compound sample is mixed with a few drops of Nujol (a mineral oil) in an agate mortar and pestle to form a thick, uniform paste. A small portion of this mull is then spread evenly between two salt plates (e.g., KBr or NaCl), which are transparent to infrared radiation. The sandwiched plates are placed in a sample holder within the IR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavelength. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For transition metal complexes like hexaaquairon(II), the observed absorptions in the visible region are typically due to d-d transitions, which are Laporte-forbidden and therefore have low molar absorptivities.

Expected Data: In an aqueous solution, this compound exists as the [Fe(H₂O)₆]²⁺ complex. This high-spin d⁶ octahedral complex is expected to exhibit a single, broad, and weak absorption band in the near-infrared region.

| Transition | Wavelength (λ_max) | Molar Absorptivity (ε) | Color of Solution |

| ⁵T₂g → ⁵E_g | ~980-1000 nm | ~1-5 L mol⁻¹ cm⁻¹ | Pale Green |

Note: The pale green color of aqueous Fe(II) solutions is due to this weak absorption in the near-IR, which allows for the transmission of green light.[5] Absorbance spectra of Fe(H₂O)₆(BF₄)₂ have been recorded at low temperatures.

Experimental Protocol: